molecular formula C19H16O5 B2447946 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one CAS No. 77819-96-6

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2447946
CAS No.: 77819-96-6
M. Wt: 324.332
InChI Key: VCLXIQZPAZJKDZ-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an ethoxybenzoyl group at the third position and a methoxy group at the seventh position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in the development of new therapeutic agents for the treatment of various diseases .

Medicine: The compound is investigated for its potential use in drug discovery and development. It is evaluated for its efficacy in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, dyes, and pigments. It is also employed in the development of advanced materials with specific optical and electronic properties .

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-(4-methoxybenzoyl)-7-methoxy-2H-chromen-2-one
  • 3-(4-ethoxybenzoyl)-6-methoxy-2H-chromen-2-one
  • 3-(4-ethoxybenzoyl)-7-ethoxy-2H-chromen-2-one

Comparison:

Uniqueness: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXIQZPAZJKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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